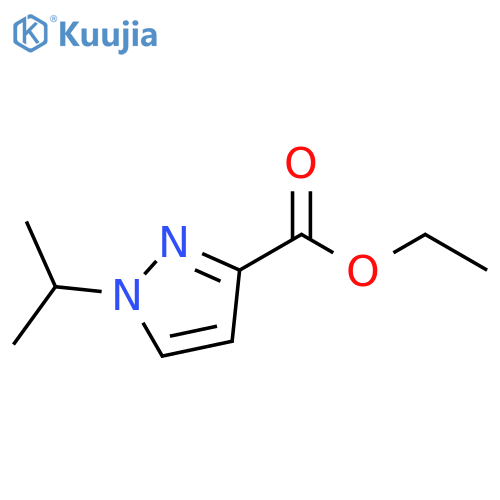Cas no 1007514-99-9 (ethyl 1-isopropylpyrazole-3-carboxylate)

1007514-99-9 structure
商品名:ethyl 1-isopropylpyrazole-3-carboxylate
CAS番号:1007514-99-9
MF:C9H14N2O2
メガワット:182.219662189484
MDL:MFCD08700969
CID:4558803
ethyl 1-isopropylpyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
- ethyl 1-isopropylpyrazole-3-carboxylate
- ethyl 1-propan-2-ylpyrazole-3-carboxylate
- 1-isopropyl-3-pyrazolecarboxylic acid ethyl ester
- 1-isopropylpyrazole-3-carboxylic acid ethyl ester
-
- MDL: MFCD08700969
- インチ: 1S/C9H14N2O2/c1-4-13-9(12)8-5-6-11(10-8)7(2)3/h5-7H,4H2,1-3H3
- InChIKey: OOSYBDIVLBCQCU-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C=CC(C(OCC)=O)=N1
計算された属性
- せいみつぶんしりょう: 182.105528g/mol
- どういたいしつりょう: 182.105528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ぶんしりょう: 182.22g/mol
- トポロジー分子極性表面積: 44.1Ų
ethyl 1-isopropylpyrazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330850-250mg |
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate |
1007514-99-9 | 95%+ | 250mg |
$391 | 2021-08-18 | |
| Chemenu | CM330850-1g |
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate |
1007514-99-9 | 95%+ | 1g |
$937 | 2021-08-18 | |
| abcr | AB416171-500 mg |
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate |
1007514-99-9 | 500MG |
€254.60 | 2022-03-02 | ||
| abcr | AB416171-1 g |
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate |
1007514-99-9 | 1g |
€299.00 | 2022-03-02 | ||
| TRC | E286891-500mg |
ethyl 1-isopropyl-1h-pyrazole-3-carboxylate |
1007514-99-9 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Life Chemicals | F2146-0680-0.25g |
ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
1007514-99-9 | 95% | 0.25g |
$110.0 | 2023-09-06 | |
| Life Chemicals | F2146-0680-0.5g |
ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
1007514-99-9 | 95% | 0.5g |
$186.0 | 2023-09-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510096-1g |
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate |
1007514-99-9 | 98% | 1g |
¥1834.0 | 2023-04-06 | |
| Key Organics Ltd | LS-09197-5G |
ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
1007514-99-9 | >95% | 5g |
£730.00 | 2023-09-07 | |
| Key Organics Ltd | LS-09197-10G |
ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
1007514-99-9 | >95% | 10g |
£1079.00 | 2023-09-07 |
ethyl 1-isopropylpyrazole-3-carboxylate 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1007514-99-9 (ethyl 1-isopropylpyrazole-3-carboxylate) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2279938-29-1(Alkyne-SS-COOH)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1007514-99-9)ethyl 1-isopropylpyrazole-3-carboxylate

清らかである:99%
はかる:1g
価格 ($):240.0